![molecular formula C10H8N4O2 B11797870 Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)
Methyl [2,2'-bipyrimidine]-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [2,2’-bipyrimidine]-5-carboxylate is a heterocyclic compound that features a bipyrimidine core with a methyl ester functional group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2,2’-bipyrimidine]-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyrimidine.
Esterification: The carboxylation of 2,2’-bipyrimidine is achieved through esterification reactions, often using reagents such as methyl chloroformate or dimethyl sulfate in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired Methyl [2,2’-bipyrimidine]-5-carboxylate.
Industrial Production Methods
Industrial production methods for Methyl [2,2’-bipyrimidine]-5-carboxylate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl [2,2’-bipyrimidine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bipyrimidine core, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyrimidine derivatives.
科学的研究の応用
Methyl [2,2’-bipyrimidine]-5-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of materials for energy storage and electronic devices.
作用機序
The mechanism of action of Methyl [2,2’-bipyrimidine]-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in catalysis, drug discovery, or materials science.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A related compound with similar coordination chemistry properties.
4,4’-Bipyridine: Another bipyridine derivative with distinct electronic and steric properties.
2,2’-Bipyrimidine: The parent compound without the methyl ester functional group.
Uniqueness
Methyl [2,2’-bipyrimidine]-5-carboxylate is unique due to the presence of the methyl ester group, which can influence its reactivity, solubility, and binding properties. This functional group can enhance its utility in specific applications, such as catalysis and drug design, where the ester group can participate in additional interactions or transformations.
特性
IUPAC Name |
methyl 2-pyrimidin-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-16-10(15)7-5-13-9(14-6-7)8-11-3-2-4-12-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABMNXUJAMXUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
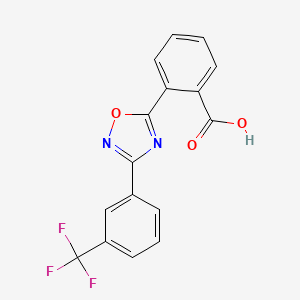
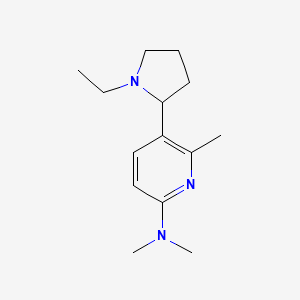
![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)

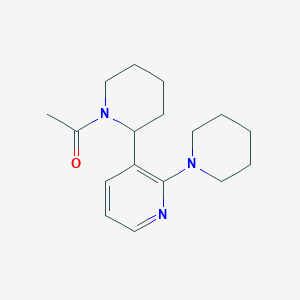
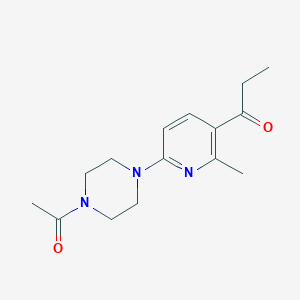



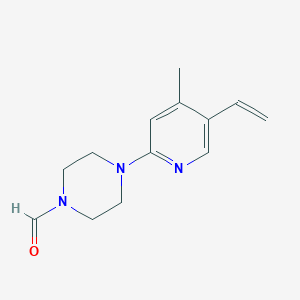
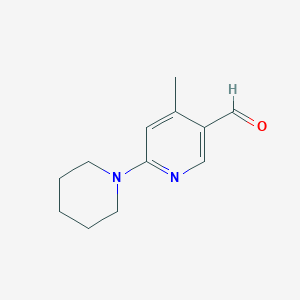
![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)

